3,6-Diamino-10-(3-carboxypropyl)acridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

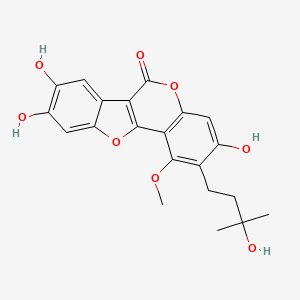

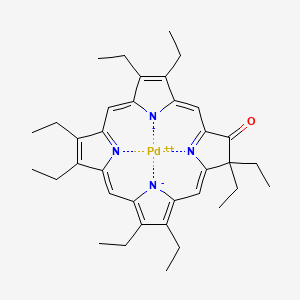

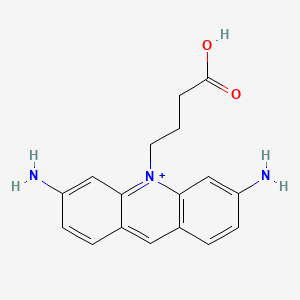

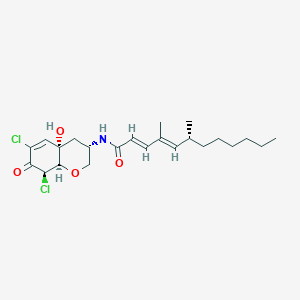

ATTO 465-2(1+) is the cationic form of 3,6-diamino-10-(3-carboxypropyl)acridine. It has a role as a fluorochrome. It is a member of aminoacridines, a monocarboxylic acid and an acridinium ion.

Scientific Research Applications

Dye-Sensitized Solar Cells

3,6-Diaminoacridinium derivatives have been explored in the field of dye-sensitized solar cells. A study by Mohammed et al. (2019) focused on synthesizing and characterizing ligands based on azo dye of 3,6-diaminoacridinium. Their findings suggest that the ligand and its Co(II) and Cu(II) complexes could be promising for use as sensitizing dyes in dye-sensitized solar cells due to their suitable band energy and ability to donate electron injections to the condition band of TiO2. Additionally, the ligands demonstrated attractive biological activity towards specific bacteria, suggesting potential multifunctional applications (Mohammed et al., 2019).

Chemiluminescence in Medical Diagnostics

Acridinium derivatives are widely used in medical diagnostics due to their chemiluminescent properties. A study by Czechowska et al. (2017) compared the chemiluminescent properties of various acridinium derivatives, emphasizing their application in modern medical diagnostics like chemiluminescence and electrochemiluminescence immunoassays, and other ultra-sensitive luminescence tests. Their research confirmed the appearance of unstable cationic intermediates produced upon chemiluminogenic oxidation of acridinium salts, highlighting the potential for further development in this area (Czechowska et al., 2017).

Red-Shifted Emission for Diagnostic Assays

Tikhomirova et al. (2021) introduced an acridinium-fluorescein construct with red-shifted emission, which could be beneficial for multicolor detection in clinical diagnostic assays. This novel construct shows potential for further development of chemiluminescent labels with red-shifted emission, aiding in the advancement of diagnostic technologies (Tikhomirova et al., 2021).

Chemiluminescent Acridinium Esters for Analytical Chemistry

Acridinium esters are utilized in various applications within analytical chemistry. King et al. (2007) developed an optimized method for the analysis of H2O2 in natural waters using acridinium ester chemiluminescence. Their work showcases the specificity and potential of acridinium esters for atmospheric chemistry applications and other analytical purposes (King et al., 2007).

properties

Product Name |

3,6-Diamino-10-(3-carboxypropyl)acridinium |

|---|---|

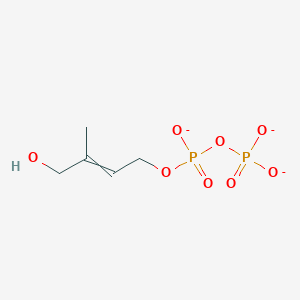

Molecular Formula |

C17H18N3O2+ |

Molecular Weight |

296.34 g/mol |

IUPAC Name |

4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid |

InChI |

InChI=1S/C17H17N3O2/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22)/p+1 |

InChI Key |

QPFZFJUTVZNUOZ-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)